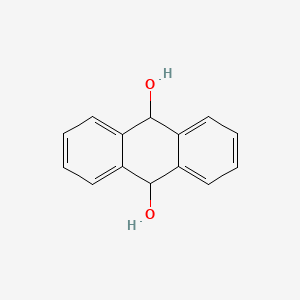

9,10-Dihydroanthracene-9,10-diol

説明

9,10-Dihydroanthracene-9,10-diol is an organic compound derived from the polycyclic aromatic hydrocarbon anthracene. It is a colorless solid that is used in various chemical applications. This compound is particularly notable for its role as a hydrogen donor and its involvement in various organic reactions.

Synthetic Routes and Reaction Conditions:

Reduction of Anthraquinone: One common method for preparing this compound involves the reduction of anthraquinone using sodium borohydride or lithium aluminum hydride. This reaction typically occurs in an organic solvent such as tetrahydrofuran or ethanol under controlled temperature conditions.

Hydrogenation of Anthracene: Another method involves the hydrogenation of anthracene in the presence of a catalyst such as palladium on carbon. This reaction is carried out under high pressure and temperature to achieve the desired product.

Industrial Production Methods:

Catalytic Hydrogenation: In industrial settings, the catalytic hydrogenation of anthracene is often employed. This process uses a continuous flow reactor with a palladium or platinum catalyst to ensure efficient conversion and high yield of this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form anthraquinone. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced further to form 9,10-dihydroanthracene. This reaction typically uses reducing agents such as sodium borohydride.

Substitution: It can also participate in substitution reactions where the hydroxyl groups are replaced by other functional groups. For example, acetylation using acetic anhydride can yield diacetyl derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Acetic anhydride in the presence of a base like pyridine.

Major Products:

Oxidation: Anthraquinone.

Reduction: 9,10-Dihydroanthracene.

Substitution: Diacetyl derivatives.

科学的研究の応用

Organic Chemistry

1.1 Redox Reactions

One of the primary applications of 9,10-dihydroanthracene-9,10-diol is in redox reactions. Its ability to undergo oxidation to form anthraquinone makes it a useful reagent in organic synthesis. This property is exploited in the anthraquinone process for hydrogen peroxide production, where this compound serves as an intermediate .

1.2 Photochemical Studies

The compound has been studied for its photochemical properties. Research indicates that this compound can act as a photosensitizer in photochemical reactions, which can lead to the development of new materials with specific light-absorbing properties .

Materials Science

2.1 Organic Electronics

In materials science, this compound has potential applications in organic electronics. Its ability to form thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's charge transport properties are critical for enhancing the efficiency of these devices .

2.2 Nanocomposites

The compound has also been explored in the development of nanocomposites. By incorporating this compound into polymer matrices, researchers aim to create materials with improved mechanical and thermal properties .

Pharmacological Applications

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, compounds derived from this structure have shown cytotoxic effects against various cancer cell lines. The mechanism involves the activation of the p53 tumor suppressor pathway, which plays a crucial role in regulating cell cycle and apoptosis .

3.2 Drug Delivery Systems

The compound's solubility characteristics make it an attractive candidate for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and therapeutic efficacy .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Study 1 | Organic Electronics | Demonstrated enhanced charge transport properties when incorporated into OLEDs. |

| Study 2 | Anticancer Activity | Showed significant cytotoxicity against glioma cells through p53 activation pathways. |

| Study 3 | Redox Reactions | Established its role as an effective reagent in hydrogen peroxide synthesis via oxidation processes. |

生物活性

9,10-Dihydroanthracene-9,10-diol (C14H12O2) is a dihydroxy derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound has garnered attention due to its potential biological activities, including antibacterial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reduction of anthraquinone derivatives or can be achieved through various organic reactions. Characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-ESI-MS) to confirm the structure and purity of the compound.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. For instance:

- Mechanism of Action : The compound exhibits its antibacterial activity by disrupting bacterial cell division. It has been shown to promote FtsZ polymerization and disrupt Z-ring formation at the division site in bacteria, leading to cell death .

- Case Study : A study evaluated the antibacterial efficacy of 9,10-dihydroacridine derivatives (related compounds) against drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus). These derivatives demonstrated strong activity against Gram-positive bacteria .

| Compound | MIC Value (μg/mL) | Bacterial Strain |

|---|---|---|

| 1 | 75 | Bacillus subtilis |

| 2 | 37.5 | Staphylococcus aureus |

| 3 | 37.5 | Escherichia coli |

| Chloramphenicol | 9.38 | Various strains |

Table: Minimum Inhibitory Concentration (MIC) values for synthesized compounds against selected bacteria .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that anthraquinone derivatives exhibit cytotoxic effects on various cancer cell lines:

- Mechanism : The compound may induce apoptosis in cancer cells through oxidative stress mechanisms and modulation of specific signaling pathways related to cell survival and proliferation.

- Case Study : In vitro studies have shown that modifications in the anthracene structure can enhance cytotoxicity against specific cancer types. For instance, derivatives with additional hydroxyl groups have been linked to increased activity against breast cancer cells .

Safety and Toxicity

While exploring the biological activities of this compound, it is crucial to consider its safety profile. Preliminary toxicity assessments suggest that while some derivatives exhibit significant biological activity, they may also possess cytotoxic effects at higher concentrations.

特性

IUPAC Name |

9,10-dihydroanthracene-9,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,13-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPAOCLCEGUSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C3=CC=CC=C3C(C2=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00492966 | |

| Record name | 9,10-Dihydroanthracene-9,10-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58343-58-1 | |

| Record name | 9,10-Dihydroanthracene-9,10-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。